3,5,6-Trifluoropyridazin-4-amine
Overview
Description
3,5,6-Trifluoropyridazin-4-amine is a fluorinated heterocyclic compound with the molecular formula C4H2F3N3. This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of three fluorine atoms at positions 3, 5, and 6 significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Scientific Research Applications
Scaffold for Synthesis of Various Systems
3,5,6-Trifluoropyridazin-4-amine, through its derivative 4,5,6-trifluoropyridazin-3(2H)-one, can be used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes enable the creation of polyfunctional systems with potential applications in drug discovery. Notably, reaction with nitrogen nucleophiles results in a mixture of aminated products, and subsequent reactions can yield disubstituted systems or ring-fused derivatives (Pattison et al., 2009).
Inhibition of Photosynthesis in Agriculture
Substituted pyridazinone compounds, including derivatives of this compound, have shown the ability to inhibit the Hill reaction and photosynthesis in certain plant species. This inhibition is key to their phytotoxicity and has led to their application in herbicides, such as pyrazon and its derivatives. These compounds can interfere with chloroplast development, contributing to their effectiveness as agricultural chemicals (Hilton et al., 1969).
Catalyst for Polymerization Processes
The compounds formed from this compound and related structures can act as catalysts. For instance, certain complexes containing substituted carboximidamides, which can be derived from pyridazinone analogs, have been used as catalysts for the copolymerization of carbon dioxide and epoxides. This application highlights their potential in polymer chemistry and material science (Walther et al., 2006).
Applications in Organic Synthesis
The derivatives of this compound have been used in various organic synthesis reactions, such as in the synthesis of azolyl carboximidamides and amines. These compounds have applications in synthesizing ligands for metal complexes, which are valuable in various chemical transformations and catalytic processes (Ermolat'ev & Van der Eycken, 2008).
Scientific Research Applications of this compound
1. Synthesis of Polyfunctional Systems
This compound and its derivatives serve as scaffolds for creating a variety of disubstituted and ring-fused pyridazinone systems. These compounds are synthesized through sequential nucleophilic aromatic substitution processes. The applications of these polyfunctional systems extend into areas such as drug discovery, where their unique structures enable the development of novel therapeutic agents (Pattison et al., 2009).
2. Agricultural Herbicides
Derivatives of this compound have been found to inhibit photosynthesis in plants, leading to their use as herbicides. The inhibitory effect on the Hill reaction and photosynthesis is a critical aspect of their phytotoxicity. This application is significant in the agricultural sector, offering an effective means of weed control (Hilton et al., 1969).
3. Catalysts in Polymerization
Certain complexes involving this compound derivatives have been utilized as catalysts in the polymerization of carbon dioxide and epoxides. This demonstrates their potential in the field of polymer chemistry, where they contribute to the development of new materials and manufacturing processes (Walther et al., 2006).
4. Organic Synthesis Applications
This compound derivatives are instrumental in various organic synthesis reactions. They serve as key intermediates in the creation of novel compounds with diverse structures and potential biological activities. These derivatives facilitate the synthesis of ligands for metal complexes and play a role in several chemical transformations and catalytic processes (Ermolat'ev & Van der Eycken, 2008).
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trifluoropyridazin-4-amine typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridazine precursor is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trifluoropyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction
Properties
IUPAC Name |
3,5,6-trifluoropyridazin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVIXJSZRSQEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631354 | |
Record name | 3,5,6-Trifluoropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7679-50-7 | |
Record name | 3,5,6-Trifluoropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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